N-(2-(1H-Imidazol-1-yl)-1-phenylethyl)-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(2-(1H-Imidazol-1-yl)-1-phenylethyl)-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an imidazole ring, a phenylethyl group, a phenylpropyl group, and a triazole ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-Imidazol-1-yl)-1-phenylethyl)-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and triazole precursors, followed by their coupling under specific conditions. Common reagents used in these reactions include azides, alkynes, and various catalysts to facilitate the formation of the triazole ring through a Huisgen cycloaddition reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of solvents to ensure efficient synthesis. The scalability of the process is crucial for industrial applications, and continuous flow reactors may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-Imidazol-1-yl)-1-phenylethyl)-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(2-(1H-Imidazol-1-yl)-1-phenylethyl)-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving enzyme inhibition or receptor modulation.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-(1H-Imidazol-1-yl)-1-phenylethyl)-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1H-Imidazol-1-yl)-1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide
- N-(2-(1H-Imidazol-1-yl)-1-phenylethyl)-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide
- N-(2-(1H-Imidazol-1-yl)-1-phenylethyl)-1-(4-phenylbutyl)-1H-1,2,3-triazole-4-carboxamide
Uniqueness
N-(2-(1H-Imidazol-1-yl)-1-phenylethyl)-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
N-(2-imidazol-1-yl-1-phenylethyl)-1-(3-phenylpropyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O/c30-23(22-17-29(27-26-22)14-7-10-19-8-3-1-4-9-19)25-21(16-28-15-13-24-18-28)20-11-5-2-6-12-20/h1-6,8-9,11-13,15,17-18,21H,7,10,14,16H2,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJBUWRHTCGZJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCN2C=C(N=N2)C(=O)NC(CN3C=CN=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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